molecular formula C24H21ClN2O4 B11560313 N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethoxybenzamide

N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethoxybenzamide

Cat. No.: B11560313
M. Wt: 436.9 g/mol
InChI Key: QIMRYLLAPZFRDQ-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethoxybenzamide is a complex organic compound that features a benzoxazole ring, a chlorinated phenyl group, and a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.

    Coupling Reaction: The final step involves coupling the chlorinated benzoxazole derivative with 2,4-dimethoxybenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the amide group to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Substituted benzoxazole derivatives.

Scientific Research Applications

N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its structural complexity and potential biological activity.

    Materials Science: The compound can be used in the development of organic semiconductors or as a building block for advanced materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethoxybenzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzoxazole ring and the amide group could play crucial roles in these interactions, potentially affecting pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethoxybenzamide: can be compared with other benzoxazole derivatives and chlorinated aromatic compounds.

    2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: Another chlorinated compound with different functional groups and applications.

    Indole derivatives: Compounds with similar aromatic structures and potential biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties. The presence of both benzoxazole and benzamide moieties makes it a versatile compound for various applications.

Properties

Molecular Formula

C24H21ClN2O4

Molecular Weight

436.9 g/mol

IUPAC Name

N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethoxybenzamide

InChI

InChI=1S/C24H21ClN2O4/c1-13-9-14(2)22-20(10-13)27-24(31-22)15-5-8-18(25)19(11-15)26-23(28)17-7-6-16(29-3)12-21(17)30-4/h5-12H,1-4H3,(H,26,28)

InChI Key

QIMRYLLAPZFRDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Cl)NC(=O)C4=C(C=C(C=C4)OC)OC)C

Origin of Product

United States

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